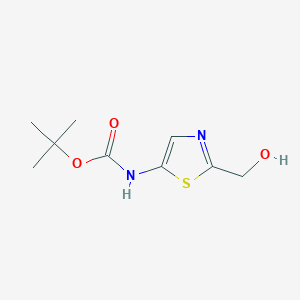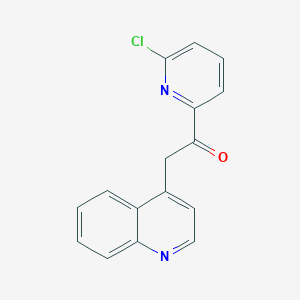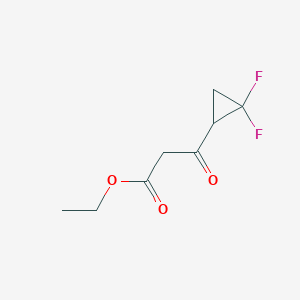
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate
Descripción general
Descripción
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate is a chemical compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and two fluorine atoms, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves several steps. One common method includes the reaction of ethyl 3-oxopropanoate with 2,2-difluorocyclopropane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
Análisis De Reacciones Químicas
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate can be compared with similar compounds such as:
Cyclopropanepropanoic acid, beta-oxo-, ethyl ester: Lacks the fluorine atoms, which can affect its reactivity and applications.
Ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate: Another name for the same compound, highlighting its structural features.
The presence of fluorine atoms in cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity.
Propiedades
Fórmula molecular |
C8H10F2O3 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C8H10F2O3/c1-2-13-7(12)3-6(11)5-4-8(5,9)10/h5H,2-4H2,1H3 |
Clave InChI |
YSHAPJCYPYXXBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1CC1(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

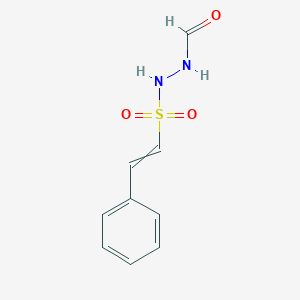
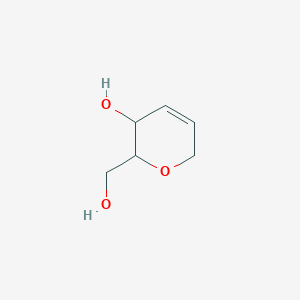

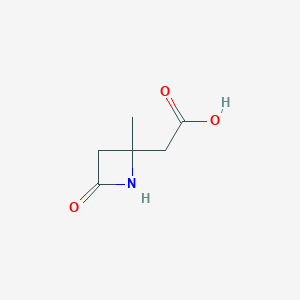
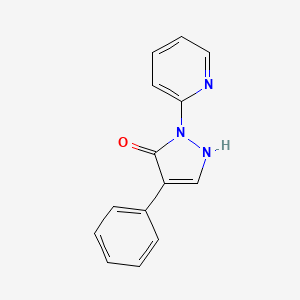
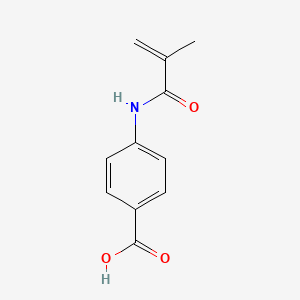
![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)
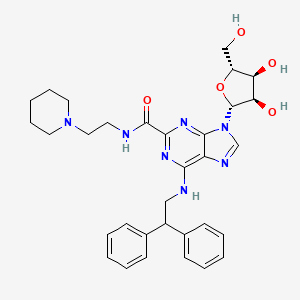
![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
